ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate
Description
Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a fused heterocyclic compound featuring a thiazolopyrimidine core linked to a benzoate ester via a carboxamide group. Thiazolo[3,2-a]pyrimidine derivatives are pharmacologically significant due to their antimicrobial, antitumor, and anti-inflammatory activities . This article compares the structural, synthetic, and biological properties of this compound with analogous derivatives.
Properties
IUPAC Name |
ethyl 4-[(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c1-2-23-15(22)10-3-5-11(6-4-10)18-13(20)12-9-17-16-19(14(12)21)7-8-24-16/h3-6,9H,2,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLLOKNHZCDLTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiouracil Derivatives
Thiobarbituric acid derivatives undergo cyclization with α-halo carbonyl compounds to form the thiazolo[3,2-a]pyrimidine ring. For example, reports the serendipitous formation of 7-chloro-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidin-5-one via treatment of a thiobarbituric acid derivative with POCl₃. This method achieves a 40% yield under reflux conditions, with POCl₃ acting as both a chlorinating agent and a cyclization promoter. Similarly, demonstrates that reacting 4-aryl-5-cyanothiouracils with chloroacetyl chloride yields 2,5-dioxothiazolopyrimidines, underscoring the versatility of α-halo acylating agents in ring construction.
Microwave-Assisted Nucleophilic Substitution
Microwave irradiation significantly enhances reaction efficiency in thiazolopyrimidine synthesis. details the preparation of 7-amino-thiazolo[5,4-d]pyrimidines by reacting 5-chloro-thiazolopyrimidine intermediates with amines under microwave conditions, achieving completion within minutes. While this study focuses on [5,4-d] isomers, the methodology is adaptable to [3,2-a] systems by modifying starting materials.
Functionalization at Position 6: Introducing the Carboxylic Acid Group
The 6-carboxamido substituent is introduced via carboxylation or subsequent derivatization of pre-formed intermediates:
Chlorination and Nucleophilic Displacement employs POCl₃ to chlorinate the 6-position of thiazolopyrimidines, generating reactive imidoyl chlorides amenable to nucleophilic attack. Subsequent treatment with amines or alcohols introduces desired substituents. For example, compound 5b in is synthesized by reacting a chlorinated intermediate with diethylamine, achieving yields >70%.
Amide Bond Formation with 4-Aminobenzoic Acid Ethyl Ester
Coupling the 6-carboxylic acid derivative with 4-aminobenzoic acid ethyl ester requires activation of the carboxyl group:
Acyl Chloride-Mediated Coupling
Conversion of the 6-carboxylic acid to its acyl chloride (e.g., using thionyl chloride) enables direct amidation. demonstrates this approach by hydrolyzing ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate to the free acid, which is then activated for coupling.
Carbodiimide Coupling Agents utilizes ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation between carboxylic acids and amines. This method, applied to synthesize compound 3 in, achieves 51% yield after hydrolysis and amidation steps.
Integrated Synthetic Pathway for the Target Compound
Combining these methodologies, a plausible route to ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is proposed:
Synthesis of 6-Carboxy-thiazolo[3,2-a]pyrimidine :
Activation and Amidation :
Purification :
Optimization and Challenges
Reaction Conditions
Byproduct Management
- Regioselectivity : Use of bulky amines or protecting groups minimizes off-pathway reactions.
- Purification : Column chromatography or recrystallization resolves mixtures of regioisomers.
Structural Characterization
Key analytical data for intermediates and final products include:
- ¹H NMR : Distinct signals for the ethyl ester (δ 1.3–1.4 ppm, triplet; δ 4.3–4.4 ppm, quartet) and thiazolopyrimidine protons (δ 6.8–7.9 ppm).
- IR Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1720 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹).
- X-ray Diffraction : Confirms dihedral angles between aromatic rings (e.g., 80.94° in) and boat conformations of the pyrimidine ring.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Scientific Research Applications
Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate has several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it useful in studying cellular processes and developing new therapeutic agents.
Medicine: Its antitumor and antibacterial properties are being explored for potential use in cancer treatment and infection control.
Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activities. Further research is needed to fully elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Structural Comparisons
Core Thiazolopyrimidine Modifications
- Substituents on the Benzylidene Group: Compound 11a (): Features a 2,4,6-trimethylbenzylidene group, enhancing steric bulk and lipophilicity. Melting point: 243–246°C; molecular formula C₂₀H₁₀N₄O₃S . Compound 11b (): Contains a 4-cyanobenzylidene group, introducing electron-withdrawing effects. Melting point: 213–215°C; molecular formula C₂₂H₁₇N₃O₃S .
Crystallographic Insights
Yields and Conditions
- Yields : Typical yields range from 57% () to 78% (), influenced by substituent reactivity and solvent systems .
- Key Reagents : Sodium acetate is commonly used as a catalyst, while DMF/water mixtures aid recrystallization .
Antimicrobial Potential
- Mannich Bases (): Compound 9e (morpholinomethyl substituent) showed potent activity against E. coli and B. subtilis (MIC < 10 µg/mL) . Carboxamido groups in the target compound may mimic morpholine’s hydrogen-bonding capacity, enhancing microbial targeting.
Antioxidant and Antitumor Properties
- Biphenyl Derivatives (): Ethoxycarbonyl-substituted compounds exhibited moderate antioxidant activity (IC₅₀: 25–40 µM) via DPPH scavenging .
- Diaryl Derivatives (): Compounds with nitro or hydroxyl groups demonstrated antitumor activity against MCF-7 cells (IC₅₀: 8–12 µM) .
Physicochemical Properties
Melting Points and Solubility
Spectral Signatures
- IR Spectroscopy: Carboxamido group in the target compound would show N–H stretches (~3,300–3,500 cm⁻¹) absent in ester derivatives . Cyano groups (e.g., 11b) exhibit strong C≡N peaks (~2,209 cm⁻¹) .
- NMR :
- Aromatic protons in carboxamido-benzoate would resonate downfield (δ 7.5–8.5 ppm) due to electron withdrawal .
Biological Activity
Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activities, synthesis, and relevant case studies based on recent research findings.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : C15H20N4O4S
- Molecular Weight : 352.41 g/mol
- CAS Number : 497072-39-6
The compound features a thiazolo-pyrimidine core, which is known for its potential pharmacological properties.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route includes:
- Condensation Reaction : The reaction of ethyl benzoate with a thiazole derivative.
- Cyclization : Formation of the thiazolo-pyrimidine ring through heating and the addition of acid catalysts.
- Purification : The final product is purified using recrystallization techniques.
Antimicrobial Activity
Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antimicrobial properties. In particular:
- Antibacterial Activity : Ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine) derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, one study reported an IC50 value of 158.5 ± 12.5 μM against leukemia HL-60 cells, indicating cytotoxic potential as well .
Antitumor Activity
The compound has also been evaluated for its antitumor effects:
- Cytotoxicity Studies : In vitro assays have demonstrated that this compound can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve apoptosis induction and cell cycle arrest in sensitive cancer cells.
Anti-inflammatory and Antioxidant Properties
In addition to its antimicrobial and antitumor activities, ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine) has been investigated for anti-inflammatory effects:
- Mechanism of Action : It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation.
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for ethyl 4-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate, and how are reaction conditions optimized?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with the condensation of thiazolopyrimidine precursors with benzylidene or substituted benzylidene groups. Key steps include:
- Step 1: Formation of the thiazolo[3,2-a]pyrimidine core via cyclocondensation of 2-aminothiazole derivatives with β-keto esters under reflux conditions in ethanol or toluene .
- Step 2: Introduction of the 4-carboxamidobenzoate moiety via nucleophilic acyl substitution, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous DMF .
- Optimization: Reaction temperature (70–90°C), solvent polarity (DMF for high solubility), and catalyst selection (e.g., palladium for cross-coupling steps) are critical. Purity is enhanced via recrystallization from ethanol/water mixtures .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR verify substituent positions and regiochemistry. For example, the Z-configuration of the benzylidene group is confirmed by NOESY correlations .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight and detects isotopic patterns, distinguishing between similar derivatives (e.g., methyl vs. ethyl esters) .
- X-ray Crystallography: Resolves conformational ambiguities, such as planarity of the thiazole-pyrimidine fused ring system and dihedral angles of substituents .
- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress and purity (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: How can computational methods like DFT contribute to understanding the conformational stability of this compound?
Methodological Answer:
- Density Functional Theory (DFT): Calculates bond lengths, angles, and torsional strain to predict stable conformers. For example, DFT analysis of the thiazole-pyrimidine ring system reveals a planar geometry stabilized by intramolecular hydrogen bonding (N–H···O=C) .
- Molecular Dynamics (MD): Simulates solvent effects (e.g., DMSO vs. water) on conformational flexibility, identifying solvent-accessible surfaces for potential protein interactions .
- Application: Pair DFT-optimized structures with experimental XRD data to resolve discrepancies in substituent orientations .
Advanced: What strategies resolve contradictions in biological activity data across structural analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., methoxy vs. methylthio groups) and compare bioactivity. For example:
| Compound Derivative | Substituent (R) | IC50 (COX-2 Inhibition) | Reference |
|---|---|---|---|
| Ethyl 4-(5-oxo-...)benzoate | 4-Methoxy | 12.3 µM | |
| Analog with 4-Methylthio | 4-SCH3 | 8.7 µM |
- Controlled Assays: Use identical cell lines (e.g., RAW264.7 macrophages) and assay conditions (e.g., LPS-induced COX-2 expression) to minimize variability .
- Statistical Analysis: Apply ANOVA to assess significance of substituent effects on activity .
Advanced: How to design experiments to elucidate the mechanism of action involving enzyme inhibition?
Methodological Answer:
- Target Identification: Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) to screen for interactions with kinases (e.g., MAPK, EGFR) .
- Binding Studies: Use Surface Plasmon Resonance (SPR) to measure dissociation constants (KD) for enzyme-compound interactions. For example, SPR with immobilized COX-2 enzyme reveals a KD of 0.45 µM .
- Molecular Docking: Employ AutoDock Vina to predict binding poses in enzyme active sites. Compare results with mutagenesis studies (e.g., COX-2 Val523Ala mutation reduces binding affinity by 70%) .
- Pathway Analysis: Validate downstream effects via Western blotting (e.g., reduced phosphorylation of NF-κB in treated cells) .
Advanced: How to address discrepancies in synthetic yields reported for similar derivatives?
Methodological Answer:
- Factor Screening: Design a Design of Experiments (DoE) matrix to test variables (e.g., solvent polarity, catalyst loading). For example, a 22 factorial DoE identified toluene as optimal for benzylidene formation (yield increase from 45% to 72%) .
- Byproduct Analysis: Use LC-MS to identify side products (e.g., hydrolyzed esters in aqueous conditions) and adjust protecting groups (e.g., tert-butyl esters) .
- Reproducibility: Standardize anhydrous conditions (e.g., molecular sieves) and inert atmospheres (N2/Ar) to minimize oxidation of thiol-containing intermediates .
Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use chiral stationary phases (e.g., Chiralpak IA) in preparative HPLC to separate enantiomers. For thiazolo-pyrimidines, this achieves >99% ee .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to induce enantioselectivity .
- Process Monitoring: Implement in-line FTIR to track enantiomer ratios during continuous-flow synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
